molecular formula C15H17NO3 B13047121 (R)-3-(4-(2-Cyclopropylacetyl)phenoxy)pyrrolidin-2-one

(R)-3-(4-(2-Cyclopropylacetyl)phenoxy)pyrrolidin-2-one

Cat. No.: B13047121
M. Wt: 259.30 g/mol
InChI Key: KQNRJQMIMFGUKG-CQSZACIVSA-N
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Description

®-3-(4-(2-Cyclopropylacetyl)phenoxy)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(4-(2-Cyclopropylacetyl)phenoxy)pyrrolidin-2-one typically involves the following steps:

    Formation of the phenoxy intermediate: This step involves the reaction of a phenol derivative with a suitable acylating agent to introduce the cyclopropylacetyl group.

    Cyclization: The phenoxy intermediate is then subjected to cyclization conditions to form the pyrrolidinone ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropylacetyl group.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, ®-3-(4-(2-Cyclopropylacetyl)phenoxy)pyrrolidin-2-one can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, compounds of this class are often studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicine, pyrrolidinone derivatives are investigated for their potential therapeutic effects, including anti-inflammatory, analgesic, and neuroprotective properties.

Industry

Industrially, such compounds may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-3-(4-(2-Cyclopropylacetyl)phenoxy)pyrrolidin-2-one would depend on its specific biological target. Generally, these compounds may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidinone derivatives: These include other compounds with the pyrrolidinone ring structure, which may have similar biological activities.

    Phenoxy compounds: Compounds with the phenoxy group, which can also exhibit diverse biological effects.

Uniqueness

The uniqueness of ®-3-(4-(2-Cyclopropylacetyl)phenoxy)pyrrolidin-2-one lies in its specific combination of functional groups, which may confer unique biological properties and potential therapeutic applications.

Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

(3R)-3-[4-(2-cyclopropylacetyl)phenoxy]pyrrolidin-2-one

InChI

InChI=1S/C15H17NO3/c17-13(9-10-1-2-10)11-3-5-12(6-4-11)19-14-7-8-16-15(14)18/h3-6,10,14H,1-2,7-9H2,(H,16,18)/t14-/m1/s1

InChI Key

KQNRJQMIMFGUKG-CQSZACIVSA-N

Isomeric SMILES

C1CNC(=O)[C@@H]1OC2=CC=C(C=C2)C(=O)CC3CC3

Canonical SMILES

C1CC1CC(=O)C2=CC=C(C=C2)OC3CCNC3=O

Origin of Product

United States

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